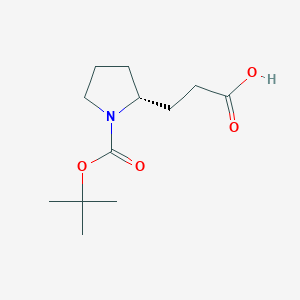

N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid”, also known as “®-1-Boc-3-pyrrolidinecarboxylic acid” or “N-Boc-L-β-proline”, is a chemical compound with the empirical formula C10H17NO4 . It is a heterocyclic building block used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid” is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC@HC(O)=O . The InChI key for this compound is HRMRQBJUFWFQLX-SSDOTTSWSA-N . Physical And Chemical Properties Analysis

“N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid” is a powder with a melting point of 138-143 °C . It has an optical activity of [α]/D -15.0, c = 0.5% in chloroform . The compound should be stored at a temperature of 2-8°C .科学的研究の応用

Enantioselective Synthesis

Enantioselective synthesis utilizing N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid is a significant area of interest, with applications in creating complex molecules with high enantiomeric purity. For instance, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, allowing for the efficient synthesis of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. This method is instrumental in the convergent and reliable preparation of a broad range of functionalized 2-aryl-N-Boc-pyrrolidines, showcasing its utility in creating stereochemically complex structures (Campos et al., 2006).

Polymerization Catalysts

Another intriguing application is in the field of polymer science, where boric acid and its derivatives have been explored as biocatalysts for the ring-opening polymerization (ROP) of ε-caprolactone and other cyclic esters. Such studies highlight the potential of using this compound-related chemistry in developing environmentally friendly polymerization processes, indicating a move towards more sustainable and metal-free catalysis systems (Ren et al., 2015).

Synthesis of Heterocycles

The compound also finds application in the synthesis of heterocycles, such as the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution. This showcases its versatility in constructing complex, ring-based structures that are prevalent in many bioactive molecules and pharmaceuticals (Seki et al., 2012).

Safety and Hazards

特性

IUPAC Name |

3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERVFXLPVTWCHS-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)

![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2884978.png)

![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)

![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)